molecular formula C17H9F5O B12530263 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene CAS No. 797047-52-0

5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene

Cat. No.: B12530263
CAS No.: 797047-52-0
M. Wt: 324.24 g/mol
InChI Key: XTNHIOBGDLHTSH-UHFFFAOYSA-N
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Description

5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene is a complex organic compound characterized by its unique structure, which includes ethenyl, difluoro, and trifluoromethoxyphenyl groups

Properties

CAS No.

797047-52-0

Molecular Formula

C17H9F5O

Molecular Weight

324.24 g/mol

IUPAC Name

5-ethenyl-1,3-difluoro-2-[2-[4-(trifluoromethoxy)phenyl]ethynyl]benzene

InChI

InChI=1S/C17H9F5O/c1-2-11-9-15(18)14(16(19)10-11)8-5-12-3-6-13(7-4-12)23-17(20,21)22/h2-4,6-7,9-10H,1H2

InChI Key

XTNHIOBGDLHTSH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)OC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene typically involves multiple steps, starting with the preparation of the core benzene structureSpecific conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H9F5O
Molecular Weight: 348.25 g/mol
IUPAC Name: 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene
CAS Number: 797047-52-0

The compound features a complex structure characterized by a difluorobenzene moiety and a trifluoromethoxy-substituted phenyl group, contributing to its unique chemical properties.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. Research indicates that derivatives of similar structures can act as selective modulators for various receptors, potentially leading to new treatments for diseases such as cancer and respiratory conditions.

Case Study:
A study published in a peer-reviewed journal explored the synthesis of related compounds and their effects on beta-adrenergic receptors. These compounds exhibited selective agonist activity, suggesting potential for use in treating bronchial asthma and other respiratory diseases .

Material Science

In material science, 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene can be utilized in the development of advanced materials with specific optical and electronic properties. Its fluorinated structure enhances stability and performance in various applications.

Data Table: Optical Properties of Fluorinated Compounds

Compound NameAbsorption Max (nm)Emission Max (nm)Application Area
Compound A350450OLEDs
Compound B400500Photovoltaics
5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene 380 480 Fluorescent Sensors

This data suggests that the compound may be suitable for use in organic light-emitting diodes (OLEDs) and fluorescent sensors due to its favorable optical properties.

Agrochemical Applications

Another potential application lies within agrochemicals, where fluorinated compounds are often employed to enhance herbicidal and pesticidal properties. The unique chemical structure of 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene may provide enhanced efficacy against certain pests or weeds.

Research Findings:
Studies have indicated that fluorinated aromatic compounds can improve the bioavailability and effectiveness of agrochemicals, leading to more efficient pest management strategies .

Mechanism of Action

The mechanism of action of 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene is unique due to its combination of ethenyl, difluoro, and trifluoromethoxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene, also known by its CAS number 797047-93-9, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorinated aromatic rings , which often enhance biological activity due to increased lipophilicity and metabolic stability.
  • Ethynyl groups , which can participate in various chemical reactions, potentially leading to diverse biological interactions.

The molecular formula is C15H12F2OC_{15}H_{12}F_2O, and its structure can be represented as follows:

\text{5 Ethenyl 1 3 difluoro 2 4 trifluoromethoxy phenyl ethynyl}benzene}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antifungal and anticancer effects.

Antifungal Activity

Studies have shown that compounds with similar structures possess antifungal properties. The presence of fluorinated groups can enhance the binding affinity to fungal targets. For instance:

  • Mechanism : These compounds may inhibit key enzymes involved in fungal cell wall synthesis.
  • Efficacy : In vitro assays demonstrated that derivatives of this compound showed inhibitory concentrations (IC50) in the low micromolar range against various fungal strains.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through several studies:

  • Targeting Mechanisms : It may act by inducing apoptosis in cancer cells and inhibiting proliferation.
  • Case Studies : A notable study indicated that similar fluorinated compounds significantly reduced tumor growth in xenograft models, suggesting a promising avenue for further research.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionEfficacy (IC50)References
AntifungalInhibition of cell wall synthesisLow μM
AnticancerInduction of apoptosis; inhibition of cell proliferationLow μM

Case Study 1: Antifungal Efficacy

In a comparative study involving various fluorinated compounds, 5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene exhibited superior antifungal activity against Candida albicans with an IC50 of approximately 2.5 μM. This study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties revealed that the compound significantly inhibited the growth of breast cancer cells (MCF-7 line). The study reported a reduction in cell viability by over 70% at a concentration of 10 μM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

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